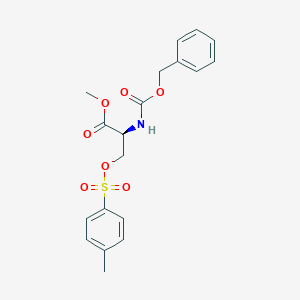
Z-Tyr(tBu)-OH.DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Tyr(tBu)-OH.DCHA, also known as N-Cbz-O-tert-butyl-L-tyrosine dicyclohexylammonium salt, is a derivative of tyrosine. It is commonly used in peptide synthesis as a protected amino acid. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group protecting the amino group and a tert-butyl group protecting the hydroxyl group on the tyrosine side chain. The dicyclohexylammonium (DCHA) salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr(tBu)-OH.DCHA typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This forms N-Cbz-tyrosine.
Protection of the Hydroxyl Group: The hydroxyl group on the tyrosine side chain is protected by reacting N-Cbz-tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide, forming N-Cbz-O-tert-butyl-L-tyrosine.
Formation of the Dicyclohexylammonium Salt: The final step involves reacting N-Cbz-O-tert-butyl-L-tyrosine with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Z-Tyr(tBu)-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Cbz and tert-butyl protecting groups can be removed under acidic or hydrogenation conditions to yield free tyrosine.
Coupling Reactions: It can participate in peptide coupling reactions, where the protected amino acid is coupled with other amino acids to form peptides.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) for Cbz group removal, and trifluoroacetic acid (TFA) for tert-butyl group removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are commonly used for peptide coupling.
Major Products
Deprotection: Free tyrosine.
Coupling: Peptides with specific sequences depending on the amino acids used in the reaction.
Scientific Research Applications
Z-Tyr(tBu)-OH.DCHA is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function, as well as enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of Z-Tyr(tBu)-OH.DCHA primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups (Cbz and tert-butyl) prevent unwanted side reactions during peptide coupling. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the functional peptide. The molecular targets and pathways involved depend on the specific peptide synthesized and its intended application.
Comparison with Similar Compounds
Similar Compounds
N-Cbz-O-tert-butyl-L-phenylalanine: Similar structure but with a phenylalanine backbone instead of tyrosine.
N-Cbz-O-tert-butyl-L-serine: Similar structure but with a serine backbone.
N-Cbz-O-tert-butyl-L-threonine: Similar structure but with a threonine backbone.
Uniqueness
Z-Tyr(tBu)-OH.DCHA is unique due to the presence of both Cbz and tert-butyl protecting groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in complex peptide synthesis where multiple reactive sites need to be protected. Additionally, the dicyclohexylammonium salt form enhances its solubility and stability, making it easier to handle in various synthetic processes.
Properties
CAS No. |
16879-90-6 |
|---|---|
Molecular Formula |
C33H48N2O5 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
dicyclohexylazanium;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m0./s1 |
InChI Key |
FDNJRKLIHBJXIR-FERBBOLQSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Key on ui other cas no. |
16879-90-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















